N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide: is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃S₂. It is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with diethyl oxalate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism by which N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of microbial growth or interference with cancer cell proliferation .
Comparison with Similar Compounds
- N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide
- N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide
Comparison: While these compounds share a similar core structure, N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is unique due to the position and nature of its substituents. This uniqueness can result in different biological activities and applications, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C11H14N2O3S2 |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-3H-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C11H14N2O3S2/c1-3-13(4-2)18(15,16)8-5-6-9-10(7-8)17-11(14)12-9/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
PRHZRFCMVKYBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Origin of Product |
United States |
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